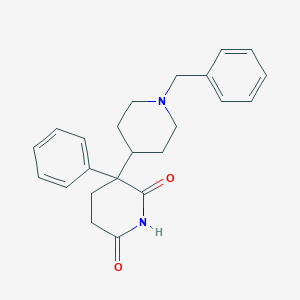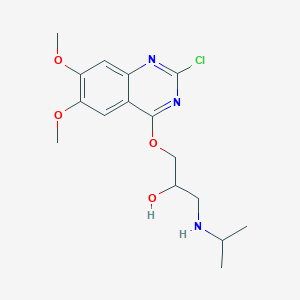
3,5-Dichlorofuran-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichlorofuran-2-carbonyl chloride (DFCC) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DFCC is a reactive intermediate that is widely used in the synthesis of various organic compounds.
Mecanismo De Acción
3,5-Dichlorofuran-2-carbonyl chloride acts as an acylating agent that reacts with various nucleophiles such as amines, alcohols, and thiols to form corresponding acyl derivatives. The reaction proceeds through the formation of an intermediate that undergoes nucleophilic attack by the nucleophile. The overall reaction can be represented as follows:
Biochemical and Physiological Effects:
3,5-Dichlorofuran-2-carbonyl chloride has been shown to exhibit antimicrobial, antifungal, and antitumor activities. It has also been shown to inhibit the growth of various cancer cell lines. 3,5-Dichlorofuran-2-carbonyl chloride has been used in the synthesis of various drugs that exhibit potent biological activities. However, the exact biochemical and physiological effects of 3,5-Dichlorofuran-2-carbonyl chloride are not well understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-Dichlorofuran-2-carbonyl chloride is a versatile reagent that can be used in the synthesis of various organic compounds. It is relatively easy to synthesize and can be stored for long periods of time. However, 3,5-Dichlorofuran-2-carbonyl chloride is a highly reactive compound that requires careful handling and storage. It is also a toxic compound that can cause harm if not handled properly.
Direcciones Futuras
3,5-Dichlorofuran-2-carbonyl chloride has the potential to be used in various applications such as the synthesis of new drugs and materials. Further research is required to understand the exact mechanism of action of 3,5-Dichlorofuran-2-carbonyl chloride and its potential biological activities. 3,5-Dichlorofuran-2-carbonyl chloride can also be used in the preparation of chiral building blocks for the synthesis of enantiomerically pure compounds. The development of new synthetic methodologies using 3,5-Dichlorofuran-2-carbonyl chloride as a reagent can also be explored.
Métodos De Síntesis
3,5-Dichlorofuran-2-carbonyl chloride can be synthesized by the reaction of furan-3,5-dione with thionyl chloride in the presence of a catalyst such as dimethylformamide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrogen chloride to yield 3,5-Dichlorofuran-2-carbonyl chloride. The overall reaction can be represented as follows:
Aplicaciones Científicas De Investigación
3,5-Dichlorofuran-2-carbonyl chloride has been extensively used in scientific research for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in the preparation of various intermediates for the synthesis of complex organic molecules. 3,5-Dichlorofuran-2-carbonyl chloride has been used in the synthesis of potent anti-cancer agents, anti-inflammatory drugs, and antibiotics. It is also used in the preparation of chiral building blocks for the synthesis of enantiomerically pure compounds.
Propiedades
Número CAS |
116106-17-3 |
|---|---|
Nombre del producto |
3,5-Dichlorofuran-2-carbonyl chloride |
Fórmula molecular |
C5HCl3O2 |
Peso molecular |
199.41 g/mol |
Nombre IUPAC |
3,5-dichlorofuran-2-carbonyl chloride |
InChI |
InChI=1S/C5HCl3O2/c6-2-1-3(7)10-4(2)5(8)9/h1H |
Clave InChI |
KCHJLRPMDJQSPC-UHFFFAOYSA-N |
SMILES |
C1=C(OC(=C1Cl)C(=O)Cl)Cl |
SMILES canónico |
C1=C(OC(=C1Cl)C(=O)Cl)Cl |
Sinónimos |
2-Furoyl chloride, 3,5-dichloro- (6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)





![5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B37478.png)

![(S)-hexahydro-3H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B37484.png)
![4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B37485.png)
